4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide is a synthetic organic compound that has gained attention in various scientific fields, particularly in medicinal chemistry. This compound features a unique structure characterized by an ethylphenoxy group and a piperidinylphenyl group linked by a butanamide moiety. Its molecular formula is and it has a molecular weight of 366.5 g/mol. The compound is identified by the CAS number 431993-82-7, which is a unique numerical identifier for chemical substances.
This compound is classified under the category of amides, specifically as a butanamide due to the presence of the butanamide functional group. It also belongs to the broader class of organic compounds due to its carbon-based structure. The compound has been synthesized and characterized for potential applications in medicinal chemistry, particularly for its interactions with biological systems.
The synthesis of 4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide typically involves several key steps:
The molecular structure of 4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide can be represented as follows:
The structural formula indicates that the compound contains multiple functional groups that contribute to its chemical properties and reactivity .
4-(4-Ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide can undergo several chemical reactions:
For these reactions, common reagents include:
The major products from these reactions include:
The mechanism of action for 4-(4-Ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects such as anti-inflammatory or analgesic properties. These interactions are crucial for understanding its potential therapeutic applications.
The physical properties of 4-(4-Ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide include:
Key chemical properties include:
The compound has several applications in scientific research:
The compound’s structure integrates three pharmacologically relevant domains:
Table 1: Key Structural Identifiers
Property | Value |
---|---|
Systematic IUPAC Name | 4-(4-Ethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide |
Molecular Formula | C₂₃H₃₀N₂O₂ |
Average Mass | 366.50 g/mol |
SMILES | CCC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3CCCCC3 |
InChI Key | RUWZPKOLIFBKTA-UHFFFAOYSA-N |
XLogP3 | 4.8 |
Functional groups enable targeted chemical modifications:
Structurally analogous compounds (e.g., 4-(2,4-dimethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide, CID 1644657) exhibit similar GPCR-binding potential but vary in steric and electronic profiles, underscoring this scaffold’s versatility [5].
The compound emerged from early 2000s research into piperidine-containing therapeutics. Piperidine scaffolds were historically leveraged in antipsychotics (e.g., haloperidol) and analgesics due to their blood-brain barrier penetration and receptor affinity. This compound specifically evolved from efforts to optimize arylphenoxy-piperidine amides for enhanced selectivity toward inflammatory and neurological targets [6].
Synthetic routes reflect medicinal chemistry trends of its era:
Its first reported synthesis (2000s) coincided with advances in pharmacophore modeling, enabling rational design of multi-domain ligands. Unlike early piperidine drugs (e.g., meperidine), this compound’s extended phenoxy-butanoate architecture aimed to reduce central toxicity while preserving peripheral activity [6] [9].
Primary research goals include:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1